molecular formula C32H31N3OS B11500810 N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

Cat. No.: B11500810
M. Wt: 505.7 g/mol
InChI Key: GVQLEEULOOQGLJ-UHFFFAOYSA-N
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Description

The compound N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a structurally complex molecule featuring a polycyclic diazacyclopenta[cd]azulene core. Key structural elements include:

  • Tetrahydro-diazacyclopenta[cd]azulene: A partially saturated bicyclic system with two nitrogen atoms at positions 2a and 4a.
  • Substituents:
    • A 4-methoxyphenyl group at position 1.
    • A phenyl group at position 4.
    • A 2,3-dimethylphenyl carbothioamide (-N-C(=S)-Ar) at position 2.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural complexity aligns with compounds explored in medicinal chemistry for targeting enzymes or receptors .

Properties

Molecular Formula

C32H31N3OS

Molecular Weight

505.7 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-6-(4-methoxyphenyl)-2-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C32H31N3OS/c1-21-10-9-14-27(22(21)2)33-31(37)30-29(24-15-17-25(36-3)18-16-24)26-13-7-8-19-34-28(20-35(30)32(26)34)23-11-5-4-6-12-23/h4-6,9-12,14-18,20H,7-8,13,19H2,1-3H3,(H,33,37)

InChI Key

GVQLEEULOOQGLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)C2=C(C3=C4N2C=C(N4CCCC3)C5=CC=CC=C5)C6=CC=C(C=C6)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often requires the use of advanced equipment and techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinones or other oxidized derivatives, while substitution reactions can yield a wide range of substituted products .

Scientific Research Applications

N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Groups

Comparison Compound 1: 5,6,7,8-Tetrahydro-1-[[5-methyl-2-(1-methylethyl)phenoxy]methyl]-4-(4-methylphenyl)-2,2a,8a-triazacyclopent[cd]azulene ()

  • Core : Triazacyclopent[cd]azulene (three nitrogen atoms vs. two in the target compound).
  • Substituents: Phenoxy-methyl and 4-methylphenyl groups. Lacks the carbothioamide group.
  • The phenoxy group may enhance lipophilicity compared to the target’s methoxyphenyl group .

Comparison Compound 2: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()

  • Core : Tetrahydroimidazo[1,2-a]pyridine (fused five- and six-membered rings with two nitrogens).
  • Substituents: Nitrophenyl, cyano, and ester groups.
  • Implications : The nitrophenyl and ester groups increase polarity, contrasting with the target’s methoxy and dimethylphenyl substituents. This compound’s synthesis via a one-pot reaction (yield: 51%) suggests the target may require multi-step protocols .

Carbothioamide Derivatives

Comparison Compound 3 : 2-(4-(4-X-Phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides ()

  • Functional Groups : Carbothioamide (C=S), sulfonyl, and fluorophenyl.
  • Key Data :
    • IR C=S stretch: 1243–1258 cm⁻¹.
    • NH stretches: 3150–3319 cm⁻¹.
  • Implications : The target’s carbothioamide likely exhibits similar IR signatures, supporting structural confirmation. However, the target’s diazacyclopenta core may shift absorption bands slightly due to ring strain or conjugation .

Tautomerism and Stability

Comparison Compound 4 : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()

Physicochemical and Spectral Properties

Property Target Compound Comparison Compound 1 () Comparison Compound 4 ()
Core Structure Diazacyclopenta[cd]azulene Triazacyclopent[cd]azulene 1,2,4-Triazole
Key Functional Groups Carbothioamide, methoxyphenyl Phenoxy-methyl, methylphenyl Sulfonyl, fluorophenyl
IR C=S Stretch (cm⁻¹) ~1240–1260 (inferred) N/A 1247–1255
Melting Point Not reported Not reported Not reported
Synthetic Yield Not reported Not reported Moderate (equilibrium-dependent)

Biological Activity

N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer and antifungal activities, supported by recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a diazacyclopenta framework and various aromatic substituents. Its molecular formula is C32H31N3OS with a molecular weight of 505.7 g/mol. The InChI representation is as follows:

\text{InChI=1S/C32H31N3OS/c1-21-10-9-14-27(22(21)2)33-31(37)30-29(24-15-17-25(36-3)18-16-24)26-13-7-8-19-34-28(20-35(30)32(26)34)23-11-5-4-6-12-23/h4-6,9-12,14-18,20H,7-8,13,19H2,1-3H3,(H,33,37)$$[8].###BiologicalActivity####AnticancerActivityRecentstudieshavehighlightedthecompound'spotentialasananticanceragent.Itexhibitssignificantcytotoxicityagainstvariouscancercelllines.Forinstance:|CellLine|IC50(μM)||-------------------|-----------||AcuteLymphoblasticLeukemia(ALL)|0.3–0.4||Neuroblastoma(NB)|0.5–1.2|Invitroassaysdemonstratedthatthecompoundeffectivelyinhibitscellgrowthandinducesapoptosisintreatedcells.Themechanismofactioninvolvestheinhibitionofkeypathwaysassociatedwithcancercellproliferationandsurvival[4].####AntifungalActivityThecompound'santifungalpropertieshavealsobeeninvestigated.Invitrotestsrevealedthatitcaninhibitthegrowthofseveralfungalstrains.Notably:|FungalStrain|MinimumInhibitoryConcentration(MIC)||----------------------|----------------------------------------||*Candidaalbicans*|1.23μg/mL||*Candidaparapsilosis*|Similartoketoconazole|Thesefindingssuggestthatthecompoundmayactsimilarlytoexistingantifungalagentsbytargetingergosterolsynthesispathways[2].###MechanismofActionThebiologicalactivityofN-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamideisattributedtoitsinteractionwithspecificbiologicaltargets:1.**CYP51Inhibition**:ThecompoundinhibitstheenzymeCYP51involvedinergosterolbiosynthesisinfungi.2.**CellCycleArrest**:Itinducescellcyclearrestincancercellsleadingtoapoptosis.3.**ReactiveOxygenSpecies(ROS)Generation**:IncreasedROSlevelscontributetocellulardamageanddeathincancercells.###CaseStudies####Study1:AnticancerEfficacyAstudyevaluatedtheefficacyofthecompoundagainstvariouscancercelllinesusingWSTcytotoxicityassays.Resultsindicatedasignificantreductionincolonyformationandsizeintreatedcellscomparedtocontrolgroups[4].####Study2:AntifungalPropertiesAnotherinvestigationfocusedontheantifungalactivityagainst*Candida*speciesusingamodifiedEUCASTprotocol.Thecompoundshowedpromisingresultscomparabletoestablishedantifungaltreatments[2].###ConclusionN-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamidedemonstratessignificantbiologicalactivitywithpotentialapplicationsinoncologyandmycology.Furtherresearchiswarrantedtofullyelucidateitsmechanismsandoptimizeitstherapeuticpotential.###ReferencesTheinformationpresentedisbasedondiversesourcesincludingrecentpublicationsonbiologicalactivitiesrelatedtothiscompound[2][4][8].

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